molecular formula C4H6N2O B1603211 Methyl-oxazol-2-yl-amine CAS No. 99170-93-1

Methyl-oxazol-2-yl-amine

Cat. No. B1603211
CAS RN: 99170-93-1
M. Wt: 98.1 g/mol
InChI Key: YWXMEOHQQJWIOZ-UHFFFAOYSA-N
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Description

Methyl-oxazol-2-yl-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound consisting of a five-membered ring with an oxygen and nitrogen atom. This compound has been synthesized using various methods, and its properties have been extensively studied in recent years.

Scientific Research Applications

  • Pharmaceuticals and Medicinal Chemistry

    • Oxazoline is an important heterocyclic nucleus having a wide spectrum of biological activities . It has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .
    • Oxazoline derivatives have been found to have various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
    • The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
  • Industrial Applications

    • Oxazoline displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
    • Nickel(II) complexes having oxazole ring system displayed enhanced catalytic activity for the polymerization of norbornene .
    • 2-(Oxazol-2-yl)-pyridines were efficient ligands in Suzuki–Miyaura cross-coupling .
  • Synthetic Organic Chemistry

    • Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .
    • Many oxazoline-based ring structures presently available are noticeable for their biological activities .
    • Plentiful investigations ensued on oxazoline synthesis and is also still continuing .
  • Catalysis

    • Oxazoline and its derivatives have been used in catalysis . For example, Nickel(II) complexes having an oxazole ring system displayed enhanced catalytic activity for the polymerization of norbornene .
    • 2-(Oxazol-2-yl)-pyridines were efficient ligands in Suzuki–Miyaura cross-coupling .
  • Natural Product Chemistry

    • Oxazoline displays a large number of applications in natural product chemistry . It is often used as an intermediate in the synthesis of new chemical entities .
  • Polymers

    • Oxazoline and its derivatives have found applications in the field of polymers . They have been used in the synthesis of various types of polymers .
  • Flow Chemistry

    • Oxazolines have been synthesized in flow conditions . A rapid flow synthesis of oxazolines and their oxidation to the corresponding oxazoles is reported . The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .
  • Heterogeneous Oxidation

    • Oxazolines have been used in heterogeneous oxidation under flow conditions . The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo .
  • Pd-Catalyzed Amidation Process

    • Oxazole intermediate was efficiently subjected to the Pd-catalyzed amidation process with isocyanides to form 3-(oxazol-5-yl)quinoline-2-carboxamides .

properties

IUPAC Name

N-methyl-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXMEOHQQJWIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604821
Record name N-Methyl-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-oxazol-2-yl-amine

CAS RN

99170-93-1
Record name N-Methyl-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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